molecular formula C₃₀H₄₁D₃O₉ B1163953 Peruvoside-d3

Peruvoside-d3

カタログ番号: B1163953
分子量: 551.68
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Peruvoside-d3, also known as this compound, is a useful research compound. Its molecular formula is C₃₀H₄₁D₃O₉ and its molecular weight is 551.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Properties

Recent studies have highlighted the broad-spectrum antiviral activity of peruvoside against various viruses, particularly positive-sense RNA viruses. The compound functions by inhibiting viral replication through a unique mechanism involving the phosphorylation of guanine nucleotide exchange factor 1 (GBF1), leading to Golgi vesiculation and reduced formation of viral factories.

Antitumor Activity

Peruvoside has also been investigated for its anticancer properties . Research indicates that it can induce apoptosis and cell cycle arrest in cancer cells through multiple signaling pathways.

Key Findings

  • Cell Cycle Arrest : Peruvoside has been shown to disrupt the cell cycle in various cancer cell lines, leading to increased apoptosis. This effect is mediated through the MAPK and PI3K/AKT/mTOR signaling pathways .
  • Case Studies : In vitro studies demonstrated that peruvoside significantly reduced cell viability in human cancer cell lines, showcasing its potential as an adjunct therapy in cancer treatment .

Comparative Data Table

Application AreaMechanismKey Findings
AntiviralGBF1 phosphorylationBroad-spectrum inhibition of positive-sense RNA viruses; 100% protection in mouse models without cytotoxicity
AntitumorInduction of apoptosisInduces cell cycle arrest and apoptosis via MAPK and PI3K/AKT/mTOR pathways; effective against various cancer cell lines

化学反応の分析

Hypothetical Chemical Reactions

Based on the reactivity of non-deuterated Peruvoside and related cardiac glycosides ( ):

Hydrolysis Reactions

Reaction TypeConditionsExpected Outcome for Peruvoside-d3
Acid-catalyzed hydrolysisHCl/H₂SO₄, heatCleavage of glycosidic bonds → aglycone + sugars
Enzymatic hydrolysis (β-glucosidase)pH 5–7, 37°CSelective sugar removal; deuterium may slow kinetics

Deuterium isotope effects :

  • kH/kD210k_H/k_D\approx 2-10 for bond cleavage involving deuterated positions, altering reaction rates compared to non-deuterated analogs .

Oxidation/Reduction

ReactionReagentsNotes
Lactone ring oxidationKMnO₄, CrO₃Deuterium at C-3 may hinder epoxidation
Steroid core reductionH₂/Pd-C, NaBH₄Saturation of double bonds; deuterium retention

Example :
Reduction of the lactone ring in this compound would yield dihydro derivatives, with deuteration potentially stabilizing intermediates .

Metabolic Reactions

Predicted pathways based on cytochrome P450 (CYP) interactions and deuterium effects ( ):

EnzymeReactionImpact of Deuteration
CYP3A4Hydroxylation at C-12 or C-14Reduced metabolic clearance (kcat\downarrow k_{cat})
UGT1A1/1A9Glucuronidation of hydroxyl groupsAltered regioselectivity

Supporting Data :

  • Deuteration at metabolically labile sites increases t1/2t_{1/2} by 20–50% in similar glycosides .

Synthetic Modifications

No direct synthesis routes for this compound are reported, but deuterium incorporation strategies are inferred from related compounds ( ):

Deuterium labeling methods :

  • Isotopic Exchange :

    • Aglycone treated with D₂O/acid catalysis to replace hydroxyl hydrogens.

    • Limited to exchangeable protons (e.g., -OH, -NH).

  • Deuterated Precursors :

    • Use of deuterated cholesterol or sugars during biosynthesis.

Analytical Characterization

Hypothetical spectral data for this compound (extrapolated from ):

TechniqueKey Features
¹H NMR - Loss of signals at deuterated positions
MS (HR-ESI) - m/zm/z shift +3 Da vs. non-deuterated
IR - C-D stretching ~2100–2200 cm⁻¹

Research Gaps and Recommendations

  • Experimental Validation : No peer-reviewed studies on this compound’s reactivity were identified. Prioritize in vitro CYP inhibition assays and stability studies.

  • Isotope Effects : Quantify kH/kDk_H/k_D for hydrolysis and oxidation pathways.

  • Synthetic Protocols : Develop optimized routes for regioselective deuteration.

特性

分子式

C₃₀H₄₁D₃O₉

分子量

551.68

同義語

(3β,5β)-3-[(6-Deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide-d3;  Cannogenin α-L-Thevetoside-d3;  Encordin-d3;  Peruvosid-d3; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。